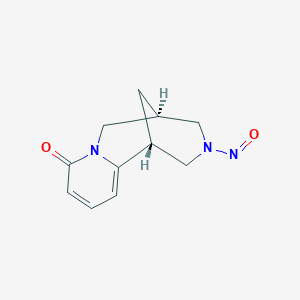![molecular formula C16H13F6N5O B1142011 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl CAS No. 1620233-76-2](/img/no-structure.png)
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotope labelled Sitagliptin intermediate. A dipeptidyl peptidase-4 inhibitor and an anti-hypertensive agent for the treatment of diabetes and hypertension.
Scientific Research Applications
Inhibitor for Treatment of Type 2 Diabetes
This compound has been identified as a potent and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes. A study highlighted its effectiveness and selectivity, indicating its potential as a new treatment for this condition (Kim et al., 2005).
Chiral Intermediate Production for Sitagliptin
Research shows the use of microbial bioreduction by Pseudomonas pseudoalcaligenes to produce a chiral intermediate of sitagliptin, an anti-diabetic drug. This process indicates the compound's role in facilitating the production of medically significant pharmaceuticals (Yanchan Wei et al., 2016).
Characterization of Sitagliptin Metabolites
The compound has been instrumental in the characterization of metabolites of sitagliptin, a dipeptidyl peptidase inhibitor. Two novel metabolites were identified in dog urine, helping to understand the drug's metabolic pathway (Liu et al., 2007).
Synthesis and Structure Determination
Research has been conducted on synthesizing the compound and determining its structure, which is crucial for understanding its pharmacological properties and potential medicinal applications (Yu-tao Ling, 2009).
Biocatalysis for Chiral Intermediate Production
A study identified a fungal strain capable of biocatalyzing the compound to produce a chiral intermediate of Sitagliptin with high enantioselectivity, demonstrating the compound's utility in producing pharmaceutical intermediates (Sun et al., 2016).
Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetics and pharmacodynamics have been studied in healthy subjects, contributing to a better understanding of its behavior in the human body, which is crucial for its development as a therapeutic agent (Herman et al., 2005).
Synthesis of Triazole Derivatives
The compound has been used in the synthesis of various triazole derivatives, further expanding its application in pharmaceutical research and development (Li et al., 2019).
properties
CAS RN |
1620233-76-2 |
|---|---|
Product Name |
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl |
Molecular Formula |
C16H13F6N5O |
Molecular Weight |
409.329 |
IUPAC Name |
(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
InChI |
InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2 |
InChI Key |
RLSFDUAUKXKPCZ-GPBXNQQSSA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N |
synonyms |
(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one; 2,3-Desdihydrogen rac-Sitagliptin-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



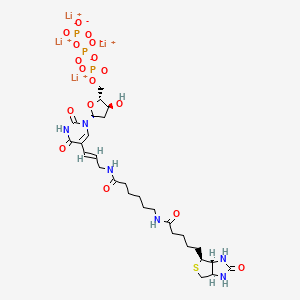
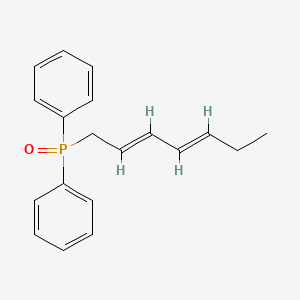
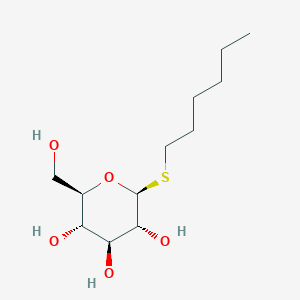
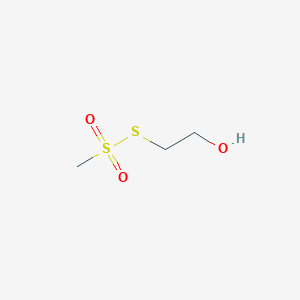
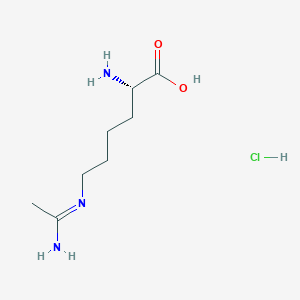
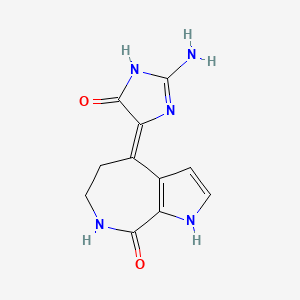
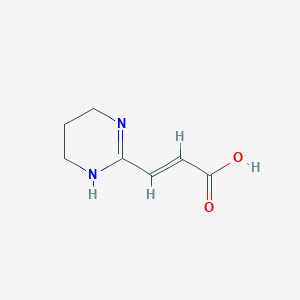
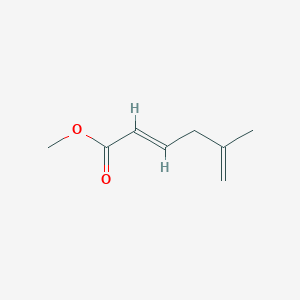
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
